molecular formula C29H30N4OS B10793580 N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)benzamide

N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)benzamide

Cat. No.: B10793580
M. Wt: 482.6 g/mol
InChI Key: AXDZGPVPBMNCMT-UHFFFAOYSA-N
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Description

N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)benzamide is a complex organic compound that features a benzothiazole ring system. This compound is known for its significant biological activities and is often studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents like toluene and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Mechanism of Action

The mechanism of action of N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)benzamide involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its therapeutic effects. The pathways involved include the inhibition of dopamine reuptake and the antagonism of serotonin receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)benzamide is unique due to its specific combination of functional groups and its ability to interact with multiple neurotransmitter systems. This makes it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C29H30N4OS

Molecular Weight

482.6 g/mol

IUPAC Name

N-[6-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-2,3-dihydro-1H-inden-1-yl]benzamide

InChI

InChI=1S/C29H30N4OS/c34-29(23-6-2-1-3-7-23)30-26-13-12-22-11-10-21(20-25(22)26)14-15-32-16-18-33(19-17-32)28-24-8-4-5-9-27(24)35-31-28/h1-11,20,26H,12-19H2,(H,30,34)

InChI Key

AXDZGPVPBMNCMT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1NC(=O)C3=CC=CC=C3)C=C(C=C2)CCN4CCN(CC4)C5=NSC6=CC=CC=C65

Origin of Product

United States

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